

Hericenone C: A Technical Guide on Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone C is a meroterpenoid natural product isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane.[1] This class of compounds, characterized by a geranyl-resorcinol core, has garnered significant scientific interest due to its neurotrophic properties.[2] Notably, Hericenone C and its analogues have been identified as potent stimulators of Nerve Growth Factor (NGF) synthesis, a crucial protein for the survival, development, and function of neurons.[1] This technical guide provides a detailed overview of the chemical structure, stereochemistry, and key experimental data of Hericenone C, intended for professionals in the fields of natural product chemistry, neuroscience, and drug development.

Chemical Structure and Properties

Hericenone C is an aromatic monoterpenoid distinguished by a resorcinol core, a substituted geranyl side chain, and a long-chain fatty acid ester.[3]

- IUPAC Name: [4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl hexadecanoate[3]
- Molecular Formula: C35H54O6[3]



Molecular Weight: 570.8 g/mol [3]

CAS Number: 137592-03-1[3]

The core structure consists of a 2-formyl-3-hydroxy-5-methoxy-resorcinol moiety. Attached to this aromatic core are two key side chains:

- A C-linked (2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl group.
- A methyl hexadecanoate (palmitate) group attached via an ester linkage to a benzylic alcohol.

The presence of the long palmitic acid side chain contributes to the molecule's lipophilicity.[2]

Stereochemistry

The stereochemistry of **Hericenone C** is centered on the geranyl side chain.

- Geometric Isomerism: The IUPAC name explicitly defines the (E)-configuration for the double bond between C-2' and C-3' of the octadienyl side chain.[3] This is a critical feature for its defined three-dimensional structure.
- Chiral Centers: The carbon at position 3' of the octadienyl chain (bearing a methyl group) is a potential stereocenter. However, the absolute configuration (R or S) of this center in the naturally occurring compound has not been definitively established in the reviewed scientific literature. Total synthesis efforts have often produced racemic mixtures or have not focused on resolving this specific stereocenter.[4] Therefore, while a chiral center may exist, its absolute stereochemistry in the natural isolate remains an area for further investigation.

Quantitative Data

The structural elucidation of **Hericenone C** has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data.

Table 1: Spectroscopic Data for Hericenone C



Property	Value
Molecular Formula	C35H54O6
Exact Mass	570.3920
HR-ESI-MS [M-H] ⁻	m/z 569.39047
Physical State	Solid
Melting Point	38 - 40 °C

Table 2: ¹H-NMR Spectroscopic Data of Hericenone C (400 MHz, CDCl₃)



Chemical Shift (δH)	Multiplicity	Coupling Constant (J, Hz)	Assignment (Aromatic Moiety)
12.33	s	-	HO-3
10.09	S	-	H-8 (CHO)
6.51	S	-	H-6
5.31	S	-	H-7 (CH ₂ O)
3.90	S	-	MeO-5
3.37	d	7.28	H-1'
5.31	m	-	H-2'
3.00	br s	-	H-4'
6.09	S	-	H-6'
1.82	d	1.29	H-8'
1.76	d	1.32	H-9'
2.11	d	1.29	H-10'
Chemical Shift (δH)	Multiplicity	Coupling Constant (J, Hz)	Assignment (Fatty Acid Moiety)
2.33	dd	7.71, 7.48	-CH ₂ -CO-
1.58	m	-	-CH2-CH2-CO-
1.23	m	-	-(CH2)n-
0.866	t	7.04	-СНз

Table 3: ¹³C-NMR Spectroscopic Data of Hericenone C (150 MHz, CDCl₃)



Chemical Shift (δC)	Assignment (Aromatic & Geranyl Moieties)
199.6	C-5'
193.1	C-8 (CHO)
163.5	C-5
163.0	C-3
155.5	C-7'
138.7	C-1
130.4	C-3'
126.3	C-2'
122.9	C-6'
117.3	C-4
112.9	C-2
105.6	C-6
62.9	C-7 (CH ₂ O)
56.0	MeO-5
55.6	C-4'
27.7	C-8'
21.6	C-1'
20.7	C-10'
16.4	C-9'
Chemical Shift (δC)	Assignment (Fatty Acid Moiety)
173.2	Ester Carbonyl
34.3 - 14.2	Aliphatic Carbons

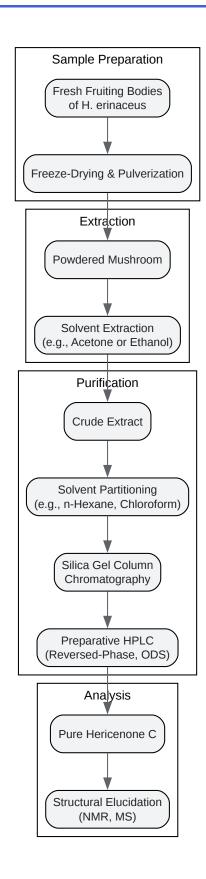


Data sourced from a 2023 study in the journal Molecules.

Experimental Protocols Isolation and Purification of Hericenone C

Hericenones are typically isolated from the dried fruiting bodies of Hericium erinaceus. The general workflow is as follows:





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Figure 1: General workflow for the isolation of **Hericenone C**.



- Extraction: Fresh or dried and powdered fruiting bodies are extracted with an organic solvent, typically acetone or ethanol, at room temperature.
- Solvent Partitioning: The crude extract is concentrated and then subjected to liquid-liquid partitioning. A common scheme involves partitioning between chloroform and water, where hericenones are found in the chloroform-soluble fraction.
- Chromatography: The active fraction is further purified using a combination of chromatographic techniques. This typically involves initial separation on a silica gel column followed by final purification using reversed-phase High-Performance Liquid Chromatography (HPLC) on an octadecylsilane (ODS) column to yield pure Hericenone C.

Structural Elucidation

The structure of the isolated compound is confirmed using modern spectroscopic methods:

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.
- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR
 experiments are conducted to establish the connectivity of atoms and confirm the overall
 structure.

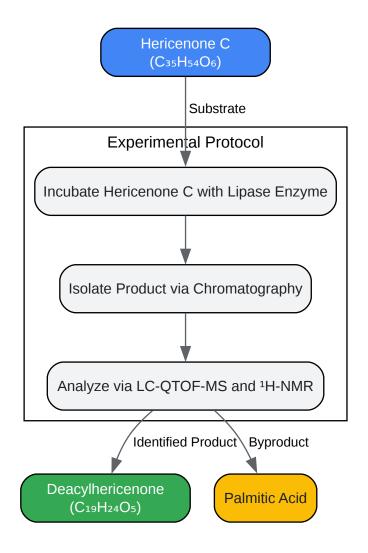
Total Synthesis Highlight: O → C Geranyl Rearrangement

The total synthesis of hericenones C-H has been achieved. A key step in the synthetic route is a clay/zeolite-mediated $O \rightarrow C$ rearrangement.[4] This biomimetic reaction involves the migration of the geranyl group from an oxygen atom of the resorcinol core to a carbon atom, which is a crucial step for constructing the final carbon skeleton of the natural product.[4] This highlights a plausible biosynthetic pathway for these molecules in Hericium erinaceus.

Lipase-Mediated Deacylation

Research has shown that the palmitic acid side chain of **Hericenone C** is susceptible to cleavage by lipase enzymes. This reaction is significant as it may mimic in vivo metabolism.





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Figure 2: Lipase-mediated conversion of Hericenone C.

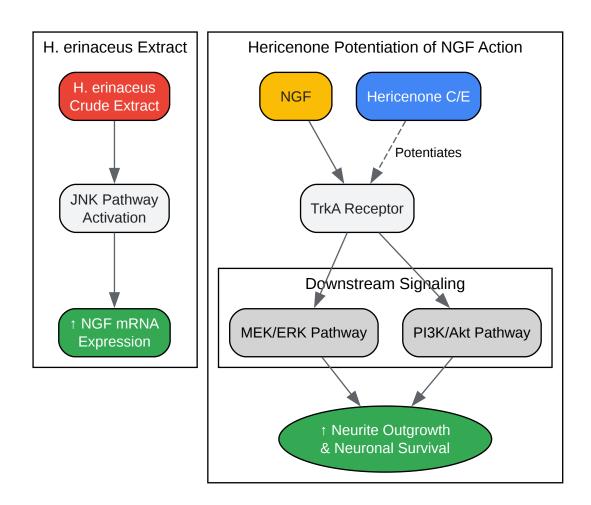
This enzymatic hydrolysis yields a derivative named deacylhericenone. Interestingly, studies have indicated that deacylhericenone exhibits enhanced neuroprotective properties, such as increased Brain-Derived Neurotrophic Factor (BDNF) mRNA expression and greater protection against oxidative stress, compared to its parent compound, **Hericenone C**. This suggests that deacylhericenone may be a more potent bioactive form.

Biological Activity and Signaling Pathways

Hericenone C is primarily recognized for its ability to stimulate NGF synthesis. However, the precise signaling mechanism is complex and appears to be multifaceted. Some studies indicate that while crude extracts of H. erinaceus can increase NGF mRNA expression via the



c-Jun N-terminal kinase (JNK) pathway, purified hericenones C, D, and E do not show this effect on their own.[5] Instead, other research suggests that hericenones potentiate NGF-induced neurite outgrowth. Hericenone E, a close analogue, has been shown to enhance NGF's effects through the MEK/ERK and PI3K-Akt signaling pathways.[6][7]



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Figure 3: Proposed signaling pathways for H. erinaceus and hericenones.

This suggests that **Hericenone C** may act synergistically with NGF, enhancing its downstream signaling to promote neuronal health, rather than directly upregulating NGF gene expression by itself.

Conclusion



Hericenone C is a structurally complex natural product with significant potential in the field of neuropharmacology. Its unique chemical architecture, comprising a resorcinol core, a specific (E)-configured geranyl side chain, and a palmitate ester, underpins its biological activity. While its role as a stimulator of NGF synthesis is well-documented, recent evidence suggests its mechanism may involve the potentiation of existing NGF signaling pathways, and that its deacylated metabolite could be a more potent bioactive form. Further research, particularly to determine the absolute configuration of its potential chiral center and to fully elucidate its intracellular targets, will be crucial for the development of **Hericenone C**-based therapeutics for neurodegenerative diseases.

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